molecular formula C22H17ClF2N4O3S B11509478 5-[4-({4-[Chloro(difluoro)methoxy]phenyl}amino)phthalazin-1-yl]-2-methylbenzenesulfonamide

5-[4-({4-[Chloro(difluoro)methoxy]phenyl}amino)phthalazin-1-yl]-2-methylbenzenesulfonamide

Cat. No.: B11509478
M. Wt: 490.9 g/mol
InChI Key: SBYXSZIHLCFQLQ-UHFFFAOYSA-N
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Description

5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-2-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound known for its potential applications in various scientific fields. This compound features a phthalazine core substituted with a chlorodifluoromethoxyphenyl group and a methylbenzenesulfonamide moiety. Its unique structure imparts specific chemical and physical properties that make it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-2-METHYLBENZENE-1-SULFONAMIDE involves multiple steps, typically starting with the preparation of the phthalazine core. The chlorodifluoromethoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction, while the methylbenzenesulfonamide moiety is attached via sulfonation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-2-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, altering the compound’s properties .

Scientific Research Applications

5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-2-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-2-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide
  • 5-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-2-furancarboxaldehyde

Uniqueness

Compared to similar compounds, 5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-2-METHYLBENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups, which impart specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H17ClF2N4O3S

Molecular Weight

490.9 g/mol

IUPAC Name

5-[4-[4-[chloro(difluoro)methoxy]anilino]phthalazin-1-yl]-2-methylbenzenesulfonamide

InChI

InChI=1S/C22H17ClF2N4O3S/c1-13-6-7-14(12-19(13)33(26,30)31)20-17-4-2-3-5-18(17)21(29-28-20)27-15-8-10-16(11-9-15)32-22(23,24)25/h2-12H,1H3,(H,27,29)(H2,26,30,31)

InChI Key

SBYXSZIHLCFQLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC(F)(F)Cl)S(=O)(=O)N

Origin of Product

United States

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